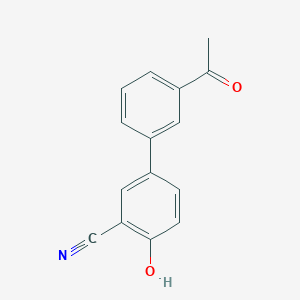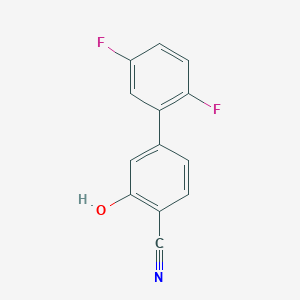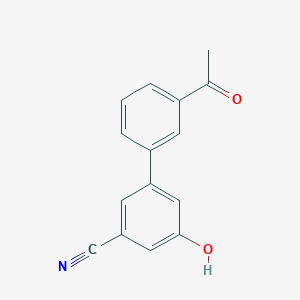
4-(4-Acetylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-2-cyanophenol, 95% (4-APC) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 197.17 g/mol. 4-APC is a derivative of the naturally occurring compound phenol and is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-APC has been found to have many biochemical and physiological effects, making it a useful compound for research in various fields.
科学的研究の応用
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as dyes, drugs, and polymers materials. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. 4-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of peptide libraries for drug discovery.
作用機序
The mechanism of action of 4-(4-Acetylphenyl)-2-cyanophenol, 95% is still largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many biochemical and physiological effects. It has been found to be a potent antioxidant, which means that it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models.
実験室実験の利点と制限
4-(4-Acetylphenyl)-2-cyanophenol, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. Additionally, it is relatively inexpensive and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before use. Additionally, it is highly flammable and should be handled with caution.
将来の方向性
There are many potential future directions for the use of 4-(4-Acetylphenyl)-2-cyanophenol, 95% in scientific research. For example, it could be used to develop new drugs and therapies for diseases such as cancer and Alzheimer's disease. Additionally, it could be used to develop new imaging techniques for diagnosing and monitoring diseases. Additionally, it could be used to develop new materials for use in medical devices and to improve the efficiency of existing medical devices. Finally, it could be used to develop new techniques for studying the biochemical and physiological effects of compounds on the body.
合成法
The most common method of synthesizing 4-(4-Acetylphenyl)-2-cyanophenol, 95% is by reacting phenol with acetic anhydride. In this reaction, phenol is heated with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction yields 4-(4-Acetylphenyl)-2-cyanophenol, 95% as a white solid with a purity of 95%.
特性
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHYOMVUGIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684746 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261924-20-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














